![molecular formula C18H20O4 B14284381 Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate CAS No. 160721-27-7](/img/structure/B14284381.png)
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with aromatic rings and ether linkages, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion to form an ether. For this compound, the starting materials would include 3-phenylmethoxyphenol and ethyl bromoacetate. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure high yield and purity. The choice of solvents and catalysts would be crucial to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces 3-phenylmethoxyphenol and ethyl acetate.
Reduction: Yields 2-[(3-phenylmethoxyphenyl)methoxy]ethanol.
Transesterification: Forms different esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed in biological systems to release the active phenolic compound, which can then exert its effects. The phenolic compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic rings.
Methyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoate: Contains an aromatic ring but lacks the ether linkage.
Uniqueness
This compound is unique due to its complex structure, which includes both aromatic rings and ether linkages.
Propriétés
Numéro CAS |
160721-27-7 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(19)14-20-12-16-9-6-10-17(11-16)22-13-15-7-4-3-5-8-15/h3-11H,2,12-14H2,1H3 |
Clé InChI |
HVPYTZMHNBSZJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


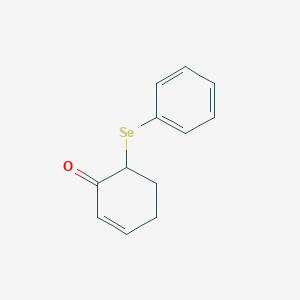
![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
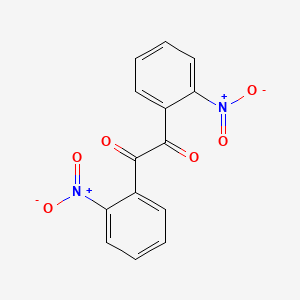
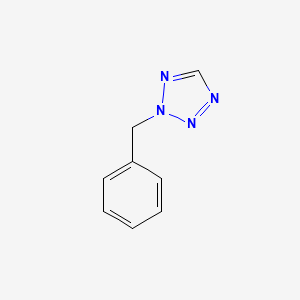
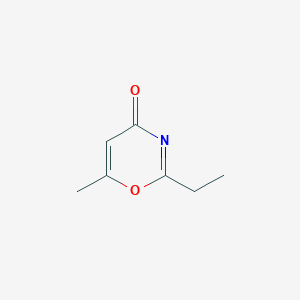
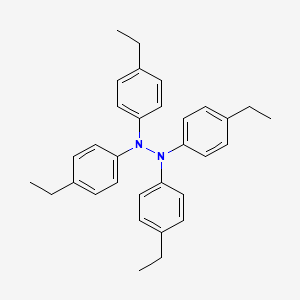
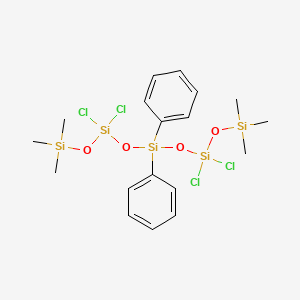
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
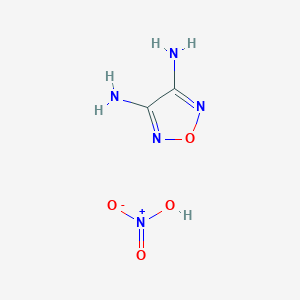
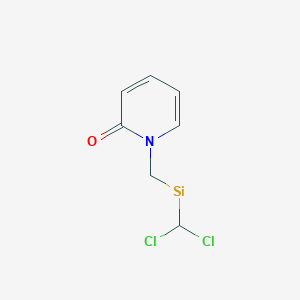
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
